molecular formula C8H11Cl2N3O B022583 Lazabemide hydrochloride CAS No. 103878-83-7

Lazabemide hydrochloride

货号: B022583
CAS 编号: 103878-83-7
分子量: 236.10 g/mol
InChI 键: JMFKTFLARGGXCC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸拉扎贝米德是一种选择性和可逆的单胺氧化酶 B (MAO-B) 抑制剂。它最初被开发为抗帕金森病药物,但从未上市。 该化合物的分子式为 C8H10ClN3O,摩尔质量为 199.64 g/mol .

作用机制

盐酸拉扎贝米德通过选择性和可逆地抑制单胺氧化酶 B (MAO-B) 发挥作用。这种抑制阻止了多巴胺的分解,从而增加了其在大脑中的可用性。该化合物与 MAO-B 的活性位点结合,阻断其酶活性。 这种机制在帕金森病等多巴胺水平极低的情况下特别有利 .

类似化合物:

    司来吉兰: 另一种用于治疗帕金森病的 MAO-B 抑制剂。

    雷沙吉兰: 具有神经保护作用的选择性 MAO-B 抑制剂。

    沙芬酰胺: 一种可逆的 MAO-B 抑制剂,具有额外的谷氨酸释放抑制。

独特性: 盐酸拉扎贝米德的独特性在于它对 MAO-B 的可逆抑制,这使得在停药后酶活性能够快速恢复。 这种特性使其有别于司来吉兰和雷沙吉兰等不可逆抑制剂 .

准备方法

合成路线和反应条件: 盐酸拉扎贝米德的合成涉及使用羰基二咪唑在四氢呋喃 (THF) 中回流条件下,使 5-氯吡啶-2-羧酸与 N-(2-氨基乙基)氨基甲酸叔丁酯发生反应。 该反应生成 N-[2-(叔丁氧羰基氨基)乙基]-5-氯吡啶-2-甲酰胺,然后用三氟乙酸在二氯甲烷中回流条件下水解,并用乙醇盐酸处理得到盐酸盐 .

工业生产方法: 已经公开披露了盐酸拉扎贝米德结晶形式的药物制剂及其生产方法。 这些方法确保了该化合物在工业应用中的稳定性和纯度 .

化学反应分析

反应类型: 盐酸拉扎贝米德会发生各种化学反应,包括:

    氧化: 盐酸拉扎贝米德在特定条件下可以被氧化,尽管详细的氧化途径尚未得到广泛的记录。

    还原: 涉及盐酸拉扎贝米德的还原反应并不常见。

    取代: 该化合物可以发生取代反应,特别是涉及吡啶环上的氯原子。

常用试剂和条件:

    氧化: 可以使用过氧化氢或高锰酸钾等常用氧化剂。

    取代: 氢氧化钠或其他亲核试剂可以促进取代反应。

主要产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,取代反应可能会生成具有不同官能团取代氯原子的衍生物。

科学研究应用

Pharmacological Properties

Mechanism of Action:
Lazabemide functions as a selective MAO-B inhibitor, which plays a crucial role in the metabolism of dopamine. By inhibiting MAO-B, lazabemide reduces the breakdown of dopamine in the brain, thereby enhancing dopaminergic activity. This is particularly beneficial in Parkinson's disease where dopamine levels are diminished.

  • IC50 Values:
    • MAO-B: 0.03 μM
    • MAO-A: >100 μM
    • Inhibition of neurotransmitter uptake (noradrenaline, serotonin, dopamine) at higher concentrations .

Clinical Applications

Parkinson's Disease Treatment:
Lazabemide has been studied for its efficacy in delaying the progression of disability in early Parkinson's disease. In a randomized controlled trial involving 321 patients, those treated with lazabemide showed a 51% reduction in the risk of requiring levodopa therapy compared to placebo . The drug was well tolerated at doses ranging from 25 to 200 mg/day.

Prodrug Development:
Research has explored the development of an l-Dopa–lazabemide prodrug aimed at improving the absorption and efficacy of l-Dopa. This prodrug is designed to protect l-Dopa from peripheral decarboxylation and enhance its delivery to the brain. The amphiphilic nature of lazabemide contributes to improved membrane permeability, facilitating better absorption and therapeutic outcomes .

Potential Beyond Neurology

Hair Growth Applications:
Emerging studies suggest that lazabemide may have applications in dermatology, specifically for improving hair biology. The combination of MAO inhibitors like lazabemide with other agents could enhance hair growth by modulating the biological pathways involved in hair follicle health .

Summary of Key Findings

Application Description Evidence/Study
Parkinson's DiseaseDelays need for levodopa therapy; well tolerated at various dosagesRandomized trial with 321 patients
Prodrug DevelopmentEnhances l-Dopa absorption; protects against peripheral metabolismStudy on l-Dopa–lazabemide prodrug
Hair GrowthPotential to improve hair biology when combined with other agentsResearch on MAO inhibitors for hair growth

Case Studies and Research Insights

  • Efficacy in Parkinson's Disease:
    A pivotal study demonstrated that lazabemide significantly delayed the onset of disability requiring levodopa therapy in early untreated Parkinson’s patients. This finding supports its role as a potential first-line treatment option alongside traditional therapies .
  • Prodrug Characteristics:
    The novel l-Dopa–lazabemide prodrug was characterized by favorable physicochemical properties that enhance its bioavailability and therapeutic effectiveness. The study highlighted the importance of maintaining hydrophilicity while ensuring sufficient lipophilicity for membrane permeability .
  • Innovative Uses:
    Research into the use of lazabemide for enhancing hair growth suggests that it may offer new avenues for treating conditions like androgenetic alopecia through its action on monoamine oxidase levels in skin tissues .

相似化合物的比较

    Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.

    Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition.

Uniqueness: Lazabemide hydrochloride is unique due to its reversible inhibition of MAO-B, which allows for rapid recovery of enzyme activity after discontinuation. This property distinguishes it from irreversible inhibitors like selegiline and rasagiline .

生物活性

Lazabemide hydrochloride, also known as Ro 19-6327, is a reversible and selective inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease (PD). The following sections detail its biological activity, including mechanisms of action, research findings, and case studies.

Lazabemide functions primarily as a monoamine oxidase B inhibitor , which plays a crucial role in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, lazabemide helps to maintain higher levels of dopamine in the brain, which is beneficial for patients with Parkinson's disease who suffer from dopamine depletion. The compound does not metabolize into amphetamines or other active compounds, making it a safer alternative compared to some other MAO inhibitors .

Inhibition of Monoamine Oxidase

Lazabemide has been evaluated for its inhibitory effects on MAO-A and MAO-B:

  • In vitro Studies : A study reported that lazabemide derivatives exhibited significant inhibition of MAO-A and MAO-B. For instance, compound 3d showed an IC50 value of 3.12±0.05μmol mL3.12\pm 0.05\,\mu \text{mol mL} for MAO-A, while compound 3m had an IC50 of 5.04±0.06μmol mL5.04\pm 0.06\,\mu \text{mol mL} for MAO-B .
  • In vivo Studies : The same research demonstrated that these compounds increased levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in both plasma and brain tissues while significantly inhibiting MAO activity .

Efficacy in Parkinson's Disease

A pivotal clinical trial involving 321 patients with early untreated Parkinson's disease assessed the impact of lazabemide on the progression of disability. Patients were randomized to receive either placebo or varying doses of lazabemide (25 mg to 200 mg per day) over one year. The results indicated:

  • A 51% reduction in the risk of reaching the primary endpoint (the onset of disability requiring levodopa therapy) for those treated with lazabemide compared to placebo .
  • The treatment was well tolerated across all dosage groups, with no significant differences in adverse events reported among treatment groups.

Study on Lazabemide Prodrug

Research has explored the development of an l-Dopa-lazabemide prodrug aimed at improving l-Dopa absorption and stability. This prodrug demonstrated:

  • Stability : It remained stable at physiological pH levels (3.7–7.4) during hydrolysis studies.
  • Increased Concentration : In brain tissue homogenates, concentrations of lazabemide and l-Dopa increased significantly over time, indicating effective activation and potential therapeutic benefits .

Summary Table: Biological Activity Overview

Feature Details
Compound Name This compound
Mechanism Reversible inhibitor of MAO-B
Target Diseases Parkinson's Disease, Alzheimer's Disease
Key Findings - Significant inhibition of MAO-A and MAO-B
- Increased levels of DA, NE, and 5-HT in vivo
- Delayed need for levodopa therapy by 51% in clinical trials
Safety Profile Well tolerated up to 400 mg/day; no significant adverse effects reported

属性

IUPAC Name

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFKTFLARGGXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046739
Record name Lazabemide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103878-83-7
Record name Lazabemide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103878-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lazabemide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lazabemide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAZABEMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 10 liter four-necked sulphonation flask, equipped with a mechanical stirrer, thermometer and gas inlet arrangement, is charged under argon with 692 g (3.2 mol) of 2-butyl 5-chloropyridine-2-carboxylate and 7 l of ethylene diamine and the clear solution obtained is stirred, whereby the internal temperature rises slowly from 22° to a maximum of 30° during the stirring. The course of the reaction is followed by gas chromatography. After a reaction period of 3 hours (the internal temperature still amounts to 27°) the reaction solution is evaporated at 30°-40° under reduced pressure. The evaporation residue--a clear, yellow oil--weighs 753 g. A 20 liter stirring vessel as well as two 5 liter separating funnels are charged with, respectively, 2.250 l of ice-cold 3N hydrochloric acid, 750 ml of 1.5N hydrochloric acid and 750 ml of deionized water. The evaporation residue (753 g of a clear, yellow oil) is subsequently treated with 1.500 l of methylene chloride and the solution obtained is added to the stirring vessel. After intermixing of the two phases the pH value of the aqueous phase amounts to about 1. Subsequently, the organic phase from the stirring vessel as well as two 1.5 l portions of methylene chloride are passed in sequence and with good intermixing through the stirring vessel and the two separating funnels. The aqueous phases are combined in the stirring vessel and adjusted to about pH 11 by the addition of 3 l of ice-cold 3N sodium hydroxide solution. The two separating funnels are charged with two 750 ml portions of semi-saturated sodium chloride solution. Then, in each case with good intermixing, six 1.5 l portions of methylene chloride are passed through the stirring vessel and the two separating funnels. The organic phases are combined and dried over 500 g of sodium sulphate. The drying agent is filtered off and the filtrate is evaporated at 30°-40° under reduced pressure. The yellow, oily residue is dried at 40°/0.1 Pa for a further 15 hours and thereafter weighs 616 g (3.08 mol). It crystallizes upon standing at 20°. The crystallizate is dissolved in 3.2 l of methanol at 20°. 688 ml of 4.48N methanolic hydrochloric acid (3.08 mol) are added in one portion to the solution while cooling in an ice bath. The reaction mixture is stirred for 15 minutes and the resulting suspension is subsequently heated to 50°, whereby a clear solution again results. Thereto there are added within 30 minutes 5.8 l of t-butyl methyl ether (pre-heated to 50°). The suspension obtained is left to cool to 20° (duration about 1.5 hours) and it is subsequently cooled to 0°-5° with an ice bath. The solid is subsequently filtered off and rinsed with 1.100 l of petroleum ether (low-boiling). The crystallizate is subsequently dried to constant weight at 40° in a vacuum drying oven and thereafter weighs 693 g (95% crystallization yield). For further purification, the crystallizate is heated to 55° in 3.6 l of methanol and dissolved. While stirring vigorously there are allowed to drop in within 1.5 hours 5.500 l of t-butyl methyl ether (pre-heated to 50°), whereby the mixture is seeded with pure crystals of the end product after the addition of 1.5 l of solvent. The suspension obtained is left to cool to about 20° (duration about 1.5 hours), whereupon it is cooled to 0°-5° with an ice bath. The crystallizate is filtered off and washed with 1.11 of pentane. The N-(2-aminoethyl)-5-chloropyridine-2-carboxamide hydrochloride obtained is dried in a high vacuum at 50°/1 Pa for two days and thereafter weighs 665 g (87%), m.p. 197°-199°.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-butyl 5-chloropyridine-2-carboxylate
Quantity
692 g
Type
reactant
Reaction Step Three
Quantity
7 L
Type
reactant
Reaction Step Three
[Compound]
Name
two
Quantity
1.5 L
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Five
[Compound]
Name
two
Quantity
750 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
six
Quantity
1.5 L
Type
reactant
Reaction Step Seven
Quantity
688 mL
Type
reactant
Reaction Step Eight
Quantity
5.8 L
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lazabemide hydrochloride
Reactant of Route 2
Reactant of Route 2
Lazabemide hydrochloride
Reactant of Route 3
Reactant of Route 3
Lazabemide hydrochloride
Reactant of Route 4
Reactant of Route 4
Lazabemide hydrochloride
Reactant of Route 5
Reactant of Route 5
Lazabemide hydrochloride
Reactant of Route 6
Reactant of Route 6
Lazabemide hydrochloride
Customer
Q & A

Q1: The research article highlights the sympathetic nervous system's role in inflammation. Given that Lazabemide Hydrochloride is a reversible inhibitor of monoamine oxidase B (MAO-B), could it potentially impact inflammation through modulating sympathetic activity?

A1: This is an interesting question and warrants further investigation. While this compound is primarily known for its use in Parkinson's disease treatment by increasing extracellular dopamine levels in the brain, its potential effects on peripheral sympathetic activity and subsequent inflammation are not fully elucidated []. Further research is needed to determine if this compound's inhibition of MAO-B translates to modulation of sympathetic nervous system activity in the context of inflammation, and if so, what the specific downstream effects might be.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。